(4Z)-4-[[4-(2-chlorophenyl)piperazin-1-yl]-sulfanylmethylidene]-2-hydroxy-6-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
WAY-638487 is a chemical compound with the CAS number 796067-84-0.
Chemical Reactions Analysis
WAY-638487 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-638487 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being explored for its potential therapeutic benefits. Additionally, it has applications in the industrial sector, where it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of WAY-638487 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
WAY-638487 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar structural features or functional groups. The comparison helps in understanding the distinct properties and potential advantages of WAY-638487 over other compounds .
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3,4-dihydroxy-5-methoxyphenyl)methanethione |
InChI |
InChI=1S/C18H19ClN2O3S/c1-24-16-11-12(10-15(22)17(16)23)18(25)21-8-6-20(7-9-21)14-5-3-2-4-13(14)19/h2-5,10-11,22-23H,6-9H2,1H3 |
InChI Key |
BUROKOGOWXVRCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=S)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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